1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
The synthesis of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the reaction of 4-fluorobenzo[d]thiazole with thiophen-2-ylmethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow synthesis to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
Scientific Research Applications
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds such as:
1-(4-Chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
1-(4-Methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea:
Properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3OS2/c14-9-4-1-5-10-11(9)16-13(20-10)17-12(18)15-7-8-3-2-6-19-8/h1-6H,7H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPCSQBSKPZOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)NCC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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